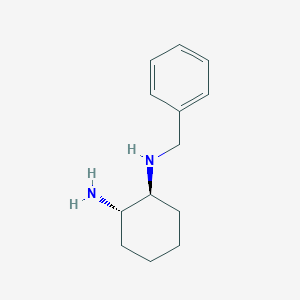

(1S,2S)-N-benzylcyclohexane-1,2-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2 |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

(1S,2S)-2-N-benzylcyclohexane-1,2-diamine |

InChI |

InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2/t12-,13-/m0/s1 |

InChI Key |

LATNVBUKYCPGPI-STQMWFEESA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)NCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C(C1)N)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1s,2s N Benzylcyclohexane 1,2 Diamine and Its Chiral Analogues

Stereoselective Synthesis of the 1,2-Diaminocyclohexane Core

The foundational step in synthesizing the target compound and its analogues is the preparation of the enantiomerically pure 1,2-diaminocyclohexane backbone. This is primarily achieved through two main strategies: the resolution of a racemic mixture of the precursor and the development of asymmetric catalytic methods to directly synthesize the chiral diamine.

Chiral Resolution Techniques for trans-1,2-Diaminocyclohexane Precursors

A widely utilized and classical approach to obtaining enantiomerically pure trans-1,2-diaminocyclohexane is through the resolution of its racemic mixture. This technique leverages the formation of diastereomeric salts by reacting the racemic diamine with a chiral resolving agent. Tartaric acid is a commonly employed resolving agent for this purpose.

The process involves the reaction of racemic trans-1,2-diaminocyclohexane with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid. This reaction leads to the formation of two diastereomeric salts: ((1S,2S)-cyclohexane-1,2-diammonium) (2R,3R)-tartrate and ((1R,2R)-cyclohexane-1,2-diammonium) (2R,3R)-tartrate. These diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization.

Once the desired diastereomeric salt is isolated in a pure form, the chiral diamine can be liberated by treatment with a base. This straightforward and effective method allows for the preparation of both (1S,2S)- and (1R,2R)-1,2-diaminocyclohexane in high enantiomeric purity.

| Resolving Agent | Diastereomer Formed | Separation Method |

| L-(+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization |

| D-(-)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization |

Enantioselective Catalytic Routes to Diamine Scaffolds

More contemporary approaches aim to directly synthesize the chiral 1,2-diamine scaffold in an enantioselective manner, thereby avoiding the need for resolution. These methods often employ transition metal catalysts in conjunction with chiral ligands to induce stereoselectivity.

Various catalytic strategies have been explored for the asymmetric synthesis of 1,2-diamines. These include, but are not limited to, the diamination of alkenes, the reduction of α-diimines, and the ring-opening of aziridines. For instance, the catalytic asymmetric intermolecular 1,2-diamination of cyclohexene (B86901) presents a direct route to the desired scaffold. While significant progress has been made, challenges in achieving high enantioselectivity and yields for the synthesis of the specific (1S,2S)-cyclohexane-1,2-diamine core via these routes persist and remain an active area of research.

N-Benzylation and Subsequent Derivatization Strategies

With the enantiomerically pure (1S,2S)-cyclohexane-1,2-diamine in hand, the subsequent steps involve the introduction of the benzyl (B1604629) group(s) and any additional functionalities. These transformations must be conducted under conditions that preserve the stereochemical integrity of the chiral diamine core.

Alkylation Reactions for Mono-N-Benzyl Substitution

The selective synthesis of (1S,2S)-N-benzylcyclohexane-1,2-diamine, the mono-benzylated product, requires careful control of reaction conditions to prevent over-alkylation. Direct alkylation of (1S,2S)-cyclohexane-1,2-diamine with one equivalent of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base can provide the desired mono-substituted product. However, a mixture of mono- and di-substituted products is often obtained.

To enhance the selectivity for mono-alkylation, protecting group strategies can be employed. For example, one of the amino groups can be temporarily protected, allowing for the selective benzylation of the other. Subsequent deprotection then yields the desired this compound. Another approach involves the use of specific reagent systems that favor mono-N-alkylation. For instance, the use of chlorodiphenylphosphine, imidazole, and molecular iodine has been reported for the highly selective mono-N-benzylation of amines with alcohols.

Synthesis of N,N'-Dibenzylcyclohexane-1,2-diamine and Substituted N-Benzyl Analogues

The synthesis of the symmetrically disubstituted (1S,2S)-N,N'-dibenzylcyclohexane-1,2-diamine is more straightforward. It is typically achieved by reacting (1S,2S)-cyclohexane-1,2-diamine with at least two equivalents of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base like potassium carbonate or triethylamine (B128534), and a solvent such as acetonitrile (B52724) or dichloromethane.

Furthermore, a variety of substituted N-benzyl analogues can be prepared by using appropriately substituted benzyl halides. This allows for the tuning of the electronic and steric properties of the resulting ligand. For example, N,N'-bis(p-bromobenzyl)cyclohexane-1,2-diamine can be synthesized for use in specific catalytic applications.

| Benzylating Agent | Product |

| Benzyl Bromide | (1S,2S)-N,N'-Dibenzylcyclohexane-1,2-diamine |

| 4-Bromobenzyl Bromide | (1S,2S)-N,N'-Bis(4-bromobenzyl)cyclohexane-1,2-diamine |

| 2-(Diphenylphosphino)benzyl Bromide | (1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine |

Incorporation of Additional Chiral or Functional Moieties

To further modify the properties of the N-benzylcyclohexane-1,2-diamine scaffold, additional chiral or functional moieties can be incorporated. This can be achieved by using a derivatized benzylating agent or by further reaction of the N-benzylated diamine.

For instance, the introduction of a phosphine (B1218219) group, as seen in the synthesis of (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine, creates a bidentate ligand with both nitrogen and phosphorus donor atoms, which can be highly effective in various catalytic transformations. sigmaaldrich.com The synthesis of macrocyclic structures incorporating the this compound unit has also been reported, leading to host molecules with specific recognition properties. nih.gov These examples highlight the versatility of the N-benzylated diamine scaffold and the potential for creating a wide range of derivatives with tailored functionalities.

Methods for Stereochemical Verification and Purity Assessment

The confirmation of stereochemical integrity and the assessment of chemical and enantiomeric purity are critical steps following the synthesis of this compound and its analogues. A combination of spectroscopic and chromatographic techniques is employed to unambiguously determine the absolute configuration of the stereocenters and to quantify the presence of any impurities, including diastereomers and enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the constitutional structure and providing information about the stereochemistry of chiral diamines and their derivatives. While ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, they are powerful for verifying the successful N-benzylation and assessing diastereomeric purity.

For N-substituted cyclohexane-1,2-diamines, the chemical shifts and coupling constants of the methine protons (CH-N) are particularly diagnostic. The trans-diaxial relationship of these protons in the preferred chair conformation of the cyclohexane (B81311) ring typically results in a large coupling constant, which helps to confirm the relative trans stereochemistry. In a study of platinum(II) complexes involving trans-R,R-1,2-diaminocyclohexane, detailed NMR analysis was crucial in distinguishing between diastereomers formed due to the coordination of prochiral N-substituted ligands.

To determine enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used. Reacting the diamine with a CDA, such as Mosher's acid, converts the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum. The relative integration of these signals allows for the calculation of the enantiomeric excess (ee). Similarly, CSAs can induce temporary diastereomeric interactions, leading to peak separation.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for determining the enantiomeric purity of chiral amines. datapdf.comdatapdf.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

The selection of the CSP and the mobile phase is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and effective for resolving a wide range of chiral compounds, including amines. nih.gov The analysis is typically performed in normal-phase, reversed-phase, or polar organic modes. For primary amines, a common mobile phase for normal-phase chromatography is a mixture of hexane (B92381) and an alcohol modifier like ethanol (B145695) or isopropanol (B130326). datapdf.comchromatographyonline.com Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) are often used to improve peak shape and resolution. chromatographyonline.com

Below is a representative table of HPLC conditions used for the analysis of chiral amines, which would be applicable for assessing the purity of this compound.

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

|---|---|---|

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak®) | Cellulose or Amylose-based (e.g., Chiralpak®) |

| Mobile Phase | Hexane/Ethanol (e.g., 80:20 v/v) | Acetonitrile/Methanol (e.g., 90:10 v/v) |

| Additives | 0.3% TFA / 0.2% TEA | 0.3% TFA / 0.2% TEA |

| Flow Rate | 1.0 - 2.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Typical Retention Times | (S,S)-enantiomer: ~10 min; (R,R)-enantiomer: ~15 min | Varies based on specific column and conditions |

This table presents typical starting conditions for chiral HPLC method development for amine analysis. Actual parameters may vary. datapdf.comchromatographyonline.com

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, from which the precise spatial arrangement of every atom can be determined.

For chiral diamines like this compound, obtaining a suitable single crystal of the free base can be challenging. It is often more practical to form a salt with a chiral acid (like tartaric acid or mandelic acid) or to form a coordination complex with a metal. The crystal structure of a chiral Cu(II) complex with the related N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligand has been reported, unequivocally confirming the (R,R) configuration of the diamine backbone and revealing a distorted square-planar geometry for the complex. This method provides unambiguous proof of the absolute configuration.

Optical Rotation

Measurement of optical rotation using a polarimeter is a classic method for characterizing chiral compounds. An enantiomerically pure sample will rotate the plane of polarized light by a specific amount at a given wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. The specific rotation [α] is a characteristic physical property of a chiral molecule. For the parent compound, (1S,2S)-(+)-1,2-Diaminocyclohexane, a specific rotation of [α]₂₀/D +25° (c = 5 in 1 M HCl) is reported, indicating its dextrorotatory nature. sigmaaldrich.com While useful for a quick check of enantiomeric enrichment, it is less accurate for precise determination of enantiomeric excess compared to chiral chromatography, as trace impurities can significantly affect the measured value. datapdf.com

Coordination Chemistry of 1s,2s N Benzylcyclohexane 1,2 Diamine and Its Metal Complexes

Ligand Design Principles and Chiral Environment Induction

The efficacy of (1S,2S)-N-benzylcyclohexane-1,2-diamine as a chiral ligand stems from fundamental design principles that facilitate the induction of a specific chiral environment upon coordination to a metal center. The conformational rigidity of the cyclohexane (B81311) backbone is a crucial factor, as it restricts the number of possible conformations of the resulting chelate ring, leading to a more defined and predictable stereochemical outcome in catalyzed reactions. cemi-ras.ru

The presence of the benzyl (B1604629) groups on the nitrogen atoms serves multiple purposes. They introduce steric bulk, which can influence the substrate's approach to the metal's active site, thereby enhancing enantioselectivity. Furthermore, these aromatic groups can engage in non-covalent interactions, such as π-stacking, which can further stabilize the transition state of a reaction and contribute to stereochemical control. The specific (1S,2S) configuration of the two chiral centers on the cyclohexane ring dictates the absolute stereochemistry of the induced chiral environment. This pre-determined chirality is effectively transferred to the coordination sphere of the metal ion, enabling the stereoselective transformation of substrates. smolecule.com

Complexation with Transition Metals

The versatile coordination behavior of this compound allows it to form stable complexes with a variety of transition metals. These complexes have been extensively studied for their structural properties and reactivity.

Ruthenium complexes incorporating this compound and N-heterocyclic carbene (NHC) ligands have been synthesized and characterized as effective precatalysts for asymmetric hydrogenation reactions. nih.gov The modular synthesis of these Ru(II)-NHC-diamine complexes allows for the systematic tuning of the catalyst's steric and electronic properties. nih.gov This "ligand cooperation" strategy, where both the diamine and another chiral ligand contribute to the asymmetric induction, has proven to be a powerful approach in catalyst design. nih.gov These air- and moisture-stable complexes have demonstrated versatility in the enantioselective hydrogenation of various substrates, including isocoumarins, benzothiophene (B83047) 1,1-dioxides, and ketones. nih.gov Mechanistic studies, supported by stoichiometric experiments, NMR analyses, and computational studies, have provided insights into the catalytic cycle. nih.gov

| Complex Type | Application | Key Features |

|---|---|---|

| Ru(II)-NHC-diamine | Asymmetric Hydrogenation | Air and moisture stable, modular synthesis |

Nickel(II) complexes of this compound have been synthesized and structurally characterized, often revealing octahedral or square-planar geometries. cemi-ras.rusciepub.com These complexes have found significant application as catalysts in asymmetric Michael additions. smolecule.comresearchgate.net The chiral diamine ligand creates a well-defined environment around the nickel center, which directs the approach of the nucleophile and the α,β-unsaturated carbonyl compound, leading to high enantioselectivity in the product. smolecule.com The conformational rigidity of the five-membered chelate ring formed upon coordination is a key factor in achieving high levels of stereocontrol. cemi-ras.ru The synthesis of these nickel(II) complexes is often straightforward, involving the reaction of a nickel(II) salt, such as nickel(II) bromide, with the chiral diamine ligand in an appropriate solvent. cemi-ras.rusmolecule.com

| Complex Geometry | Synthetic Method | Catalytic Application |

|---|---|---|

| Octahedral/Square-planar | Reaction of Ni(II) salt with the ligand | Asymmetric Michael Additions |

This compound readily forms stable complexes with copper(II). evitachem.com X-ray crystal structures of these complexes have revealed distorted square-planar geometries. researchgate.net These copper(II) complexes have been investigated as catalysts in asymmetric reactions, such as the Henry (nitroaldol) reaction. researchgate.net The coordination of the copper(II) ion to the chiral diamine ligand results in the formation of a five-membered metallaheterocycle, which is responsible for the asymmetric induction. researchgate.net The synthesis of these complexes typically involves the reaction of a copper(II) salt, like copper(II) acetate (B1210297), with the diamine ligand. researchgate.net

| Coordination Geometry | Catalytic Application | Chelate Ring Structure |

|---|---|---|

| Distorted Square-planar | Asymmetric Henry Reaction | 5-membered metallaheterocycle |

Palladium(II) complexes incorporating the this compound ligand have also been synthesized and utilized in catalysis. evitachem.com The diamine ligand provides a chiral environment around the palladium center, which is crucial for achieving stereoselectivity in various transformations. The stability of these complexes makes them attractive for a range of catalytic applications.

Platinum(II) complexes containing the cyclohexane-1,2-diamine framework have been extensively investigated for their potential as anticancer agents. ontosight.ainih.gov While research has often focused on derivatives of cisplatin (B142131) and oxaliplatin, novel platinum(II) complexes with (1S,2S)-diaminocyclohexane and other ancillary ligands have been designed and synthesized. nih.gov These complexes can interact with DNA, inhibiting its replication and transcription, which can lead to the death of rapidly dividing cancer cells. ontosight.ai The stereochemistry of the diamine ligand can significantly influence the biological activity and toxicity profile of the platinum complex. rsc.org

| Complex Type | Potential Application | Mechanism of Action |

|---|---|---|

| [Pt(diamine)(ancillary ligand)] | Anticancer Agents | DNA binding and inhibition of replication |

Other Catalytically Relevant Metal Complexes (e.g., Rhodium, Iron, Zinc, Aluminum, Titanium, Silver)

The chiral ligand this compound and its derivatives are pivotal in the development of a diverse array of catalytically active metal complexes. The stereochemistry of the ligand plays a crucial role in inducing asymmetry in a variety of organic transformations.

Rhodium: Rhodium complexes bearing chiral diamine ligands are well-established catalysts for asymmetric hydrogenation reactions. While specific studies focusing solely on this compound are not extensively documented, the broader class of C1-symmetric phosphine (B1218219) ligands derived from chiral backbones, including diamines, have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of olefins, yielding products with high enantioselectivity. nih.gov The efficiency of these catalysts is often attributed to the formation of a rigid chelate ring that effectively controls the stereochemical outcome of the reaction.

Iron: Iron catalysis has gained significant attention as a more sustainable alternative to precious metal catalysis. Chiral iron complexes have been investigated for a range of asymmetric transformations, including C-H amination. rsc.orgnih.gov Iron(II) complexes with chiral ligands derived from trans-1,2-diaminocyclohexane have been synthesized and structurally characterized, revealing a preference for a single coordination geometry out of five possibilities. nih.gov These studies suggest that the rigid conformation of the ligand in the metal complex is key to achieving high stereocontrol. In the solid state, these complexes can adopt a tetrahedral geometry, with the ligand coordinating in a κ²P,N-fashion. researchgate.net The coordination environment around the iron center is often a slightly distorted octahedral geometry. nih.govnih.gov

Zinc: Zinc complexes of chiral diamines, including derivatives of trans-1,2-diaminocyclohexane, have proven to be effective catalysts for the asymmetric hydrosilylation of ketones. manchester.ac.uk For instance, complexes formed in situ from diethylzinc (B1219324) and N,N'-dibenzyl-1,2-diaminocyclohexane catalyze the reduction of various aryl-alkyl and aryl-aryl ketones with significant enantiomeric excess. manchester.ac.uk The catalytic activity and enantioselectivity are influenced by the structure of the diamine ligand and the presence of activators like alcohols or diols. manchester.ac.uk

| Ketone Substrate | Silane | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Tetralone | Diphenylsilane | Ligand L8 | 91 | 84 | manchester.ac.uk |

| 1-Tetralone | Diphenylsilane | Ligand L18** | 97 | 71 | manchester.ac.uk |

| 1-Indanone | Diphenylsilane | Ligand L8 | - | 69 | manchester.ac.uk |

*Ligand L8 is a macrocyclic amine derived from trans-1,2-diaminocyclohexane.

**Ligand L18 is a different macrocyclic amine derived from trans-1,2-diaminocyclohexane.

Aluminum: Chiral aluminum complexes are extensively used in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers. manchester.ac.ukacs.orgacs.orgrsc.org While specific data for this compound is limited, chiral aluminum complexes with salen-type ligands derived from trans-1,2-diaminocyclohexane have been synthesized and shown to be active catalysts for the ROP of rac-lactide. manchester.ac.uk The stereochemistry of the ligand and the nature of the substituents influence the stereoselectivity of the polymerization, leading to either isotactic or atactic polylactides. acs.org

Titanium: Titanium complexes are versatile catalysts and mediators in a range of organic reactions. Titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides has been reported as a route to functionally substituted aminocyclopropane derivatives. researchgate.net Furthermore, titanium-catalyzed 1,2-diamination of alkynes using 1,1-disubstituted hydrazines provides a direct route to 1,2-diamines. ijcce.ac.irsci-hub.se The ligand framework around the titanium center plays a crucial role in determining the reaction's selectivity between diamination and hydrohydrazination. ijcce.ac.ir

Silver: Silver(I) complexes with chiral ligands are effective catalysts for various asymmetric reactions. rsc.org Silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines with anilines and aliphatic amines, using chiral diphosphine ligands, provides a practical route to chiral vicinal diamines. nih.gov Additionally, chiral phosphine-silver(I) complexes have been utilized in asymmetric allylations, aldol (B89426) reactions, and cycloadditions. researchgate.net

Structural Elucidation of Metal-Ligand Complexes

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the characterization of metal complexes of this compound and its analogues.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and symmetry of the ligand and its conformation upon coordination to a metal center. rsc.orgnsf.govresearchgate.netresearchgate.netuobasrah.edu.iq In the ¹H NMR spectra of these complexes, characteristic signals for the benzyl and cyclohexane protons are observed. Coordination to a metal can lead to significant shifts in these signals, providing insights into the metal-ligand binding. For rhodium complexes, NMR studies can reveal the dynamic behavior of the ligands in solution. nih.govresearchgate.net In some cases, the complexity of the spectra can be resolved using two-dimensional NMR techniques. nih.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and composition of metal complexes. nih.govresearchgate.netuvic.ca It allows for the identification of the molecular ion peak, which confirms the formation of the desired complex. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information about the coordination sphere of the metal. nih.gov

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal-ligand complexes, providing precise information on bond lengths, bond angles, coordination geometry, and the absolute stereochemistry of the chiral centers. nih.govacs.orgrsc.orgijcce.ac.irnih.govijcce.ac.irnih.govscichemj.org

For complexes involving ligands derived from trans-1,2-diaminocyclohexane, X-ray crystallography has revealed various coordination geometries depending on the metal and other coordinating ligands. For instance, zinc(II) complexes with reduced Schiff bases derived from trans-1,2-diaminocyclohexane often exhibit a distorted tetrahedral geometry. acs.org A crystal structure of a related chiral N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane zinc complex has been reported to have a distorted tetrahedral coordination. acs.org Iron(II) complexes with chiral pentadentate ligands derived from trans-1,2-diaminocyclohexane have been shown to adopt a slightly distorted octahedral geometry. nih.gov

| Complex | Metal Center | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Zn(L)Cl₂] (L = N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane derivative) | Zn(II) | Distorted Tetrahedral | Mononuclear complex with the diamine acting as a bidentate ligand. | acs.org |

| [Fe(Bn-CDPy3)Cl]X (Bn-CDPy3 = chiral tripyridyldiamine ligand) | Fe(II) | Distorted Octahedral | Favors a single coordination geometry with the chloride trans to an amine donor. | nih.gov |

| [trans-Zn(cyclohexane-1,2-diamine)₂(H₂O)₂]Cl₂ | Zn(II) | Octahedral | The Zn(II) atom is coordinated by four nitrogen atoms from two diamine ligands and two oxygen atoms from water molecules. | nih.gov |

The cyclohexane ring in these complexes typically adopts a stable chair conformation. nih.gov The substituents on the cyclohexane ring, including the amino groups, prefer to occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. uvic.ca The five-membered diamine chelate ring is not planar and adopts a puckered or envelope conformation. researchgate.nettandfonline.com The specific conformation (λ or δ) is dictated by the stereochemistry of the chiral centers in the cyclohexane backbone. This locked conformation creates a rigid and well-defined chiral environment around the metal center, which is essential for effective asymmetric induction. researchgate.netresearchgate.net The benzyl group on the nitrogen atom can further influence the steric environment around the metal, potentially leading to enhanced enantioselectivity in catalytic reactions. nih.gov

Applications in Asymmetric Catalysis Utilizing 1s,2s N Benzylcyclohexane 1,2 Diamine Derived Ligands

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. Ligands derived from (1S,2S)-N-benzylcyclohexane-1,2-diamine have been successfully employed to control the stereochemical outcome of these reactions, particularly in the addition to electron-deficient nitroalkenes.

Catalytic systems incorporating derivatives of this compound are effective for the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. acs.org A notable example involves a nickel(II) complex, Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂, which catalyzes this transformation at room temperature, yielding products in good yields with high enantioselectivities. acs.org In this system, the two diamine ligands play distinct roles; one acts as a chiral ligand to induce stereoselectivity, while the other functions as a base to facilitate the enolization of the 1,3-dicarbonyl substrate. acs.org This "soft enolization" method, which relies on the coordination of the dicarbonyl compound to the Lewis acidic metal center to increase its acidity, allows for deprotonation under mild conditions. acs.org The reaction scope is broad, accommodating various substituted and unsubstituted malonates and β-ketoesters as nucleophiles, and nitroalkenes bearing both aromatic and aliphatic groups as acceptors. figshare.com

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by a Ni(II)-Diamine Complex Data sourced from studies on Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ systems. acs.orgfigshare.com

| 1,3-Dicarbonyl Compound | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) |

| Dimethyl malonate | trans-β-Nitrostyrene | 95 | 92 |

| Diethyl malonate | trans-β-Nitrostyrene | 91 | 90 |

| Dibenzyl malonate | trans-β-Nitrostyrene | 94 | 93 |

| Ethyl acetoacetate | trans-β-Nitrostyrene | 85 | 88 (anti) |

| Acetylacetone (B45752) | 2-Nitro-1-phenylpropene | 78 | 85 |

| Dibenzyl malonate | 1-Nitrocyclohexene | 90 | 91 |

Primary-secondary diamines, a class of organocatalysts that can be derived from the (1S,2S)-cyclohexane-1,2-diamine scaffold, have been shown to be efficient in promoting the asymmetric Michael addition of nitroalkanes to enones. rsc.org This reaction is valuable as it produces γ-nitro carbonyl compounds, which are versatile precursors to other important molecules like γ-amino carbonyl compounds. msu.edu The development of catalysts for the direct addition of nitroalkanes to nitroalkenes has been challenging due to the potential for oligomerization. msu.edu However, bifunctional catalysts that combine a hydrogen-bond donor with a Brønsted base have shown success in accelerating the reaction while suppressing side reactions. msu.edu While many studies focus on other catalyst backbones, the principles of bifunctional catalysis are applicable to systems derived from chiral diamines. msu.edu

Table 2: Organocatalyzed Asymmetric Michael Addition of Nitroalkanes to Enones Representative results using primary-secondary diamine organocatalysts. rsc.org

| Nitroalkane | Enone | Yield (%) | Enantiomeric Excess (ee, %) |

| Nitromethane (B149229) | Cyclohex-2-en-1-one | 98 | 90 |

| Nitroethane | Cyclohex-2-en-1-one | 95 | 92 (syn) |

| Nitromethane | Cyclopent-2-en-1-one | 92 | 88 |

| Nitropropane | Chalcone | 89 | 91 |

Asymmetric Hydrogenation and Transfer Hydrogenation Reactions

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, esters, and imines. Catalysts incorporating ligands derived from this compound have demonstrated high efficiency and enantioselectivity in these reductions.

Complexes derived from 1,2-diaminocyclohexane have been successfully used in the asymmetric hydrogenation of ketones. For instance, manganese(I) complexes bearing chiral PNNP and SNNS tetradentate ligands based on the (R,R)-1,2-diaminocyclohexane backbone serve as effective catalysts for the hydrogenation of substituted acetophenones. nih.govrsc.org These earth-abundant metal catalysts provide good activity and enantioselectivity, with ee values reaching up to 85%. nih.govrsc.org The reaction mechanism, supported by DFT calculations, suggests that the stereochemical outcome is significantly influenced by steric repulsion between the substrate and the chiral ligand. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation has been developed for the reduction of α-amino-β-keto esters, proceeding through a dynamic kinetic resolution to produce β-hydroxy-α-amino acid esters with high diastereo- and enantioselectivity. nih.gov

Table 3: Mn(I)-Catalyzed Asymmetric Hydrogenation of Ketones Data based on catalysts with (R,R)-1,2-diaminocyclohexane-derived ligands. nih.govrsc.org

| Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | >99 | 85 |

| 4'-Methylacetophenone | 98 | 83 |

| 4'-Methoxyacetophenone | 97 | 81 |

| 4'-Chloroacetophenone | >99 | 84 |

| 2'-Methylacetophenone | 95 | 75 |

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. uw.edu.pl Ruthenium complexes containing monotosylated trans-1,2-diaminocyclohexane as the chiral ligand are effective catalysts for the stereoselective reduction of both C=O and C=N double bonds. uw.edu.pl Furthermore, novel water-soluble rhodium(III) catalysts prepared from derivatives like N-tosyl-1,2-diphenylethylenediamine have shown high reactivity and excellent enantioselectivity for the ATH of ketones and imines in neat water, highlighting the versatility and environmental benefits of these systems. rsc.org These catalytic methods provide efficient access to chiral secondary alcohols and amines, which are important intermediates in organic synthesis. uw.edu.pl

Table 4: Asymmetric Transfer Hydrogenation of Imines with a Ru-Diamine Catalyst Representative results using Ru complexes with monotosylated trans-1,2-diaminocyclohexane. uw.edu.pl

| Imine Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 90 | 95 |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Salsolidine | 85 | 92 |

| N-Benzylidene-4-methylaniline | N-(4-methylbenzyl)aniline | 92 | 94 |

| 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | 88 | 90 |

Asymmetric Henry (Nitroaldol) Reactions

The Henry reaction, or nitroaldol reaction, is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitro alcohols. buchler-gmbh.comuwindsor.ca These products are valuable synthetic intermediates. Copper(II) complexes featuring chiral diamine ligands derived from (1S,2S)-cyclohexane-1,2-diamine are particularly effective catalysts for the enantioselective version of this reaction. rsc.org For example, copper(II) acetate (B1210297) complexes of ligands derived from bis(trans-cyclohexane-1,2-diamine) have proven to be efficient for the reaction between aromatic aldehydes and nitromethane. mdpi.com These reactions can achieve excellent levels of stereoinduction, with reported enantiomeric excesses as high as 99%. researchgate.netrsc.org The catalyst loading and reaction temperature are critical parameters, with higher catalyst loading (e.g., 20 mol%) and lower temperatures often being necessary to achieve optimal enantioselectivity. mdpi.com

Table 5: Enantioselective Henry Reaction Catalyzed by a Copper(II)-Diamine Complex Data from reactions of aldehydes with nitromethane using Cu(II) complexes of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine or related structures. mdpi.comrsc.orgresearchgate.net

| Aldehyde | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Ethanol (B145695) | -20 | 85 | 92 |

| 4-Nitrobenzaldehyde | Ethanol | -20 | 90 | 95 |

| 4-Methoxybenzaldehyde | THF | -40 | 75 | 94 |

| 2-Naphthaldehyde | Ethanol | -20 | 88 | 96 |

| Heptanal | THF | -40 | 78 | 99 |

Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, is a cornerstone of modern organic synthesis due to the prevalence of the cyclopropane (B1198618) motif in numerous natural products and pharmaceuticals. Ligands derived from chiral 1,2-diamines, including this compound, have been successfully employed in metal-catalyzed cyclopropanation reactions, most notably with copper and rhodium catalysts.

These ligands, often in the form of Schiff bases (salen-type ligands), coordinate to the metal center, creating a chiral pocket that directs the approach of the olefin to the metal-carbene intermediate. This steric control dictates the facial selectivity of the carbene transfer, leading to the formation of one enantiomer of the cyclopropane product in excess.

For instance, cobalt(II)-salen complexes derived from chiral diamines have demonstrated enhanced catalytic efficiency in the asymmetric cyclopropanation of 1,1-disubstituted alkenes. nih.gov The stereoelectronic properties of the ligand can be fine-tuned by modifying the substituents on the salicylaldehyde (B1680747) component, which in turn influences the enantioselectivity of the reaction. nih.gov Similarly, rhodium-catalyzed asymmetric cyclopropanation of indoles using N-triftosylhydrazones as carbene precursors has been shown to construct cyclopropane-fused indolines with high enantioselectivity. nih.gov

The effectiveness of these catalyst systems is often dependent on the nature of the diazo compound and the electronic properties of the olefin. Research in this area continues to explore the synthesis of novel ligands and their application in the cyclopropanation of a broader range of substrates.

| Catalyst/Ligand System | Olefin | Diazo Compound | Yield (%) | ee (%) | Reference |

| Cobalt(II)-salen complex | 1,1-Disubstituted alkene | Ethyl diazoacetate | High | Good | nih.gov |

| Rhodium(II) complex | Indole | Trifluoromethyl N-triftosylhydrazone | High | up to 99 | nih.gov |

| Rhodium(II) complex | [2.2]Paracyclophane | Aryldiazoacetate | Good | 78-98 | nih.govpku.edu.cn |

Asymmetric Allylic Alkylation Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. Ligands derived from (1S,2S)-cyclohexanediamine have been extensively studied and have shown excellent performance in this transformation.

The chiral ligand, by coordinating to the palladium center, controls the stereochemistry of the nucleophilic attack on the π-allylpalladium intermediate. The rigid backbone of the cyclohexane-1,2-diamine scaffold provides a well-defined chiral environment, leading to high enantioselectivities. The nature of the substituents on the nitrogen atoms of the diamine can be varied to fine-tune the steric and electronic properties of the ligand, thereby optimizing the catalytic activity and selectivity for a given substrate and nucleophile.

A wide range of nucleophiles, including soft carbon nucleophiles like malonates and nitrogen nucleophiles such as amines and amides, have been successfully employed in palladium-catalyzed AAA reactions using ligands derived from chiral 1,2-diamines. These reactions have been applied to the synthesis of a variety of chiral compounds, including unnatural amino acids and nitrogen-containing heterocycles.

| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |

| Chiral Diphosphanes | Allyl compounds | Malonates | High | High | nih.gov |

| (S,S)-DACH-phenyl | Alkoxyallenes | Indoles | High | up to 99 | harvard.edu |

| Non-C2-symmetric phosphoramidite | 1,3-Diketones | Allylbenzene | High | Good to Excellent | researchgate.net |

Asymmetric Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The development of catalytic and enantioselective versions of this reaction has been a major focus of research in organic synthesis. Chiral Lewis acids, prepared from metal salts and chiral ligands, are commonly used to catalyze these transformations.

Ligands derived from this compound can be used to generate chiral Lewis acid catalysts for asymmetric Diels-Alder reactions. For example, salen-type ligands derived from this diamine can coordinate to various metal ions, such as chromium(III), to form chiral complexes that can catalyze hetero-Diels-Alder cycloadditions. nih.govrsc.org These chiral Lewis acids activate the dienophile by coordinating to it, thereby lowering its LUMO energy and accelerating the reaction with the diene. The chiral environment around the metal center directs the approach of the diene, leading to the formation of the cycloadduct with high enantioselectivity.

Besides Diels-Alder reactions, ligands derived from chiral 1,2-diamines have also been explored in other cycloaddition reactions, such as [3+2] cycloadditions. The versatility of these ligands allows for their application in a range of cycloaddition reactions, providing access to a variety of complex chiral molecules.

| Catalyst System | Reaction Type | Dienophile | Diene | Yield (%) | ee (%) | Reference |

| Chromium(III)-salen complex | Hetero-Diels-Alder | Aldehydes | Activated Dienes | Good | High | nih.govrsc.org |

| Jørgensen–Hayashi-type catalyst | Pyrone Diels-Alder | α,β-Unsaturated aldehydes | Coumalates | Good | up to 99 | nih.gov |

| Chiral Lewis Acid | 1,3-Dipolar Cycloaddition | Isatogens | Bicyclobutanes | Good | N/A | acs.org |

Other Enantioselective Organic Transformations

The enantioselective α-amination of carbonyl compounds is a direct and efficient method for the synthesis of chiral α-amino acids and their derivatives, which are important building blocks in medicinal chemistry. Organocatalysis has emerged as a powerful strategy for this transformation, with chiral amines and their derivatives being used as catalysts.

Derivatives of (1S,2S)-cyclohexane-1,2-diamine, such as mono-N-Boc-protected diamines, have been utilized as organocatalysts in the α-amination of carbonyl compounds. researchgate.net In these reactions, the chiral amine catalyst reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine then reacts with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate, in a stereocontrolled manner. The chiral catalyst directs the approach of the nitrogen electrophile to one face of the enamine, leading to the formation of the α-amino product with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle.

The steric and electronic properties of the catalyst can be tuned to optimize the reactivity and selectivity for different carbonyl substrates and nitrogen electrophiles. This methodology provides a valuable tool for the synthesis of a wide range of enantioenriched α-amino carbonyl compounds.

| Catalyst | Carbonyl Compound | Nitrogen Source | Yield (%) | ee (%) | Reference |

| Mono-N-Boc-cyclohexa-1,2-diamine | Ketones/Aldehydes | Dialkyl azodicarboxylates | Good | High | researchgate.net |

The aldol (B89426) and Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The development of catalytic and enantioselective versions of these reactions has been a significant achievement. Chiral 1,2-diamine derivatives have been successfully employed both as ligands in metal-catalyzed reactions and as organocatalysts.

In metal-catalyzed reactions, chiral complexes of copper(II) and zinc(II) with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane ligands have been used in asymmetric nitroaldol (Henry) reactions. scilit.com The chiral metal complex acts as a Lewis acid, coordinating to both the aldehyde and the nitroalkane to facilitate the reaction in a stereocontrolled manner.

As organocatalysts, protonated chiral 1,2-diamines have been shown to catalyze asymmetric aldol reactions between cyclic ketones and aldehydes. researchgate.net The diamine catalyst activates the ketone by forming a chiral enamine, which then reacts with the aldehyde. The stereochemical outcome is controlled by the chiral environment created by the catalyst. Similarly, 1,3-diamine derivatives have been designed and used in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. pku.edu.cn

| Catalyst/Ligand System | Reaction Type | Substrates | Yield (%) | ee (%) | Reference |

| Cu(II)/N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Henry Reaction | Benzaldehyde, Nitromethane | Good | Moderate | scilit.com |

| Protonated Chiral 1,2-Diamine | Aldol Reaction | Cyclic Ketones, Aldehydes | up to 97 | up to 83 | researchgate.net |

| 1,3-Diamine Derivative | Mannich Reaction | Ketones, Imines | High | High | pku.edu.cn |

The enantioselective addition of trimethylsilylcyanide (TMSCN) to aldehydes is a crucial transformation for the synthesis of chiral cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable compounds. Titanium complexes bearing chiral ligands have been shown to be highly effective catalysts for this reaction.

Chiral Schiff base ligands derived from the condensation of a salicylaldehyde derivative and a chiral diamine, such as a derivative of (1S,2S)-cyclohexane-1,2-diamine, can be used to generate chiral titanium(IV) catalysts. researchgate.netacs.org These catalysts, typically formed in situ from a titanium(IV) alkoxide and the chiral ligand, act as chiral Lewis acids. The catalyst coordinates to the aldehyde, activating it towards nucleophilic attack by TMSCN. The chiral ligand creates a specific steric environment around the titanium center, which directs the cyanide addition to one face of the aldehyde, resulting in the formation of the corresponding cyanohydrin with high enantiomeric excess.

The efficiency and enantioselectivity of the catalytic system are highly dependent on the structure of the chiral ligand. acs.org Factors such as the substituents on the salicylaldehyde moiety and the nature of the diamine backbone play a crucial role in determining the outcome of the reaction.

| Ligand Type | Aldehyde | Yield (%) | ee (%) | Reference |

| Chiral Schiff Base | Aromatic/Aliphatic | High | High | researchgate.net |

| Tridentate Salen | Benzaldehyde | Good | up to 85 |

Mechanistic Insights into Catalytic Enantioselectivity and Activity

Role of the Chiral Diamine Scaffold in Stereoinduction

The foundation of the stereochemical control exerted by (1S,2S)-N-benzylcyclohexane-1,2-diamine lies in its C₂-symmetric chiral scaffold. The trans-1,2-diaminocyclohexane backbone provides a rigid and predictable conformational framework. researchgate.net When this diamine coordinates to a metal center, it forms a stable five-membered chelate ring. researchgate.net This coordination fixes the geometry of the catalytic complex, creating a well-defined chiral pocket around the metal's active site.

The bulky N-benzyl substituents play a crucial role in this steric arrangement. They extend from the rigid diamine backbone, effectively shielding certain trajectories of substrate approach to the metal center. This steric hindrance forces the incoming reactants to bind in a specific orientation to minimize steric clashes. A proposed model for stereochemical induction, which is consistent with X-ray crystal structure analysis, suggests that the substrate is placed in a quadrant beneath the catalyst's scaffold, where one face of the substrate is blocked by a component of the ligand, leaving the opposite face open for nucleophilic attack. researchgate.netresearchgate.net This controlled orientation in the transition state is the primary determinant for the high enantioselectivity observed in reactions catalyzed by complexes of this ligand. researchgate.net

Metal-Ligand Cooperativity in Catalytic Cycles

Effective catalysis often involves more than the ligand simply providing a passive chiral environment. Metal-ligand cooperativity (MLC) refers to processes where both the metal and the ligand are actively involved in bond-making or bond-breaking events during the catalytic cycle. nih.gov In systems employing this compound, this cooperation is manifest in the distinct roles played by the metal center and the diamine ligand.

The metal ion, typically a Lewis acid like Ni(II) or Cu(II), functions to coordinate and activate the substrate, for instance, by binding to a nitroalkene or an aldehyde, thereby lowering its LUMO and rendering it more susceptible to nucleophilic attack. researchgate.netresearchgate.net Concurrently, the diamine ligand is not merely a spectator. In many proposed mechanisms, the amine functionalities of the ligand, or a second equivalent of the ligand, are directly involved in the reaction, often participating in proton transfer or substrate deprotonation steps. researchgate.net This synergistic relationship, where the metal activates the electrophile and the ligand activates the nucleophile or facilitates key proton transfers, is a hallmark of the high efficiency of these catalytic systems.

Substrate Activation and Transition State Analysis

The activation of substrates is a critical step in the catalytic cycle. In the context of a Michael addition catalyzed by a Ni(II)-diamine complex, the nickel center acts as a Lewis acid, coordinating to the nitroalkene. This coordination polarizes the nitroalkene, significantly increasing its electrophilicity and preparing it for attack by the nucleophile.

Simultaneously, the nucleophile, such as a 1,3-dicarbonyl compound, must be activated. This is often achieved through deprotonation to form a more reactive enolate. As detailed in studies by Evans and colleagues, a second molecule of the diamine ligand can perform this function, acting as a Brønsted base. researchgate.net

The transition state involves a highly organized assembly of the metal-ligand complex, the activated electrophile, and the enolized nucleophile. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the coordinated substrate. The chiral environment created by the diamine ligand ensures that one face of the electrophile is sterically shielded, leading the nucleophile to attack from the less hindered face. This controlled geometry in the transition state assembly is responsible for the generation of the product as a single predominant enantiomer. researchgate.net

Elucidation of Dual Roles of the Ligand (e.g., Chiral Environment and Base)

A key insight into the mechanism of catalysts derived from this compound is the dual functionality of the ligand itself. Research on Ni(II)-catalyzed asymmetric Michael additions has provided compelling evidence for this phenomenon. In the highly effective Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalytic system, the two diamine ligands perform distinct and essential roles. researchgate.net

One diamine molecule acts as the chiral ligand, directly coordinating to the Ni(II) center to form the asymmetric catalyst and provide the necessary stereoinduction. The second diamine molecule functions as a Brønsted base, responsible for the deprotonation and enolization of the 1,3-dicarbonyl substrate. researchgate.net This division of labor is crucial for catalytic turnover and high enantioselectivity. The ligand, therefore, is not just a structural component but an active participant in the chemical transformation, serving as both the source of chirality and a key reagent for substrate activation.

Influence of Reaction Parameters on Enantioselectivity and Yield

The performance of catalytic systems based on this compound is highly sensitive to various reaction parameters, including the choice of solvent and modifications to the ligand structure. The optimization of these parameters is critical for achieving maximum enantioselectivity and chemical yield.

The solvent can have a profound impact on the stability of the transition state and, consequently, on the enantiomeric ratio (e.r.) of the product. For instance, in an organocatalytic aldol-type reaction using a derivative of (1R,2R)-cyclohexane-1,2-diamine, the enantioselectivity varied significantly with the solvent used. sci-hub.se

| Solvent | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|

| Methanol | 65:35 | sci-hub.se |

| Ethanol (B145695) | 75.5:24.5 | sci-hub.se |

| Ethyl Acetate (B1210297) | 74:36 | sci-hub.se |

| Tetrahydrofuran (THF) | 87.5:12.5 | sci-hub.se |

Furthermore, modifications to the ligand's structure can be employed to tune its catalytic activity. For example, introducing electron-withdrawing groups onto the benzyl (B1604629) substituents, such as in Ni(II)-bis[(R,R)-N,N'-di-p-bromo-benzylcyclohexane-1,2-diamine]Br₂, was found to be effective for promoting reactions of more challenging substrates like aliphatic nitroalkenes and 1,3-diketones. researchgate.net Conversely, it has been noted in other systems that electron-donating substituents can have a detrimental effect on both enantioselectivity and yield. mdpi.com This demonstrates that the electronic properties of the ligand are as important as its steric profile in dictating the outcome of the catalytic reaction.

Computational Chemistry and Molecular Modeling Studies of 1s,2s N Benzylcyclohexane 1,2 Diamine Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and, consequently, their reactivity. In the context of catalysis involving (1S,2S)-N-benzylcyclohexane-1,2-diamine and its derivatives, DFT is extensively used to map out entire reaction energy profiles. This allows for the identification of intermediates and, most critically, the transition states that govern the reaction rate and selectivity.

Researchers employ DFT to model the precise three-dimensional structures of reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of these stationary points, a comprehensive energy profile can be constructed. For example, in asymmetric reactions like the aza-Henry reaction, DFT can be used to model the transition states leading to the R and S products. nih.gov The energy difference between these diastereomeric transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product.

Key insights from DFT calculations include:

Mechanism Elucidation: DFT can validate or disprove proposed reaction mechanisms by comparing the calculated energy barriers with experimental observations.

Transition State Analysis: The geometry of the transition state reveals the key molecular interactions responsible for stereoinduction. Non-covalent interactions, such as hydrogen bonds, C-H···π interactions, and steric repulsion between the ligand's benzyl (B1604629) group and the substrates, can be visualized and quantified. rsc.org

Catalyst Design: By understanding the interactions in the stereodetermining transition state, DFT can be used to predict how modifications to the ligand structure, such as altering substituents on the benzyl ring, will impact enantioselectivity. rsc.org

Below is a representative data table illustrating how DFT results are used to compare different reaction pathways. The values are hypothetical but reflect typical findings in computational studies of asymmetric catalysis.

| Stationary Point | Pathway A (Pro-S) Energy (kcal/mol) | Pathway B (Pro-R) Energy (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +17.5 |

| Intermediate | -5.4 | -4.9 |

| Transition State 2 (TS2) | +12.8 | +13.1 |

| Product Complex | -10.1 | -9.8 |

In this hypothetical example, Pathway A is favored due to the lower energy barrier of its rate-determining transition state (TS1), which would lead to an excess of the S-enantiomer.

Molecular Dynamics Simulations for Ligand Flexibility and Conformation

While DFT is excellent for studying static points on a reaction coordinate, this compound is a flexible molecule. The cyclohexane (B81311) ring can exist in a chair conformation, and there is rotational freedom around the C-N and N-benzyl bonds. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information on ligand flexibility and conformational preferences. nih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system over time, typically from nanoseconds to microseconds. elifesciences.org For a ligand like this compound, MD simulations can reveal:

Conformational Ensembles: Instead of a single static structure, MD generates a large number of conformations (an ensemble) that the ligand can adopt in solution or when bound to a metal center. This is crucial because the catalytic activity may depend on a specific, and sometimes minor, conformation.

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules, providing insight into how the solvent influences the ligand's shape and flexibility.

Binding Dynamics: The process of the ligand binding to a substrate or metal ion can be simulated, revealing the pathways and conformational changes involved.

The results from MD simulations can be used to identify the most populated and energetically favorable conformations, which can then be used as starting points for more accurate, but computationally expensive, DFT calculations of the reaction mechanism.

Prediction and Rationalization of Enantioselectivity

A primary goal of computational studies in asymmetric catalysis is to accurately predict and explain the origin of enantioselectivity. This remains a significant challenge because the energy differences that determine high enantiomeric ratios are often very small (less than 2-3 kcal/mol). rsc.org

A robust approach to predicting enantioselectivity involves a multi-level computational strategy that combines insights from both MD and DFT. rsc.org

Conformational Search: First, a thorough exploration of the conformational space of the catalyst-substrate complex is performed. This can be done using MD or other conformational search algorithms to identify all relevant low-energy structures.

Transition State Calculation: For each low-energy conformation, DFT is used to locate the transition states for the formation of both the major and minor enantiomers.

Energy Calculation and Boltzmann Weighting: High-level DFT calculations are performed to obtain accurate free energies for all identified transition states. The relative populations of these transition states are then calculated using the Boltzmann distribution.

This comprehensive approach avoids the common pitfall of selecting only a single "intuitive" conformation, which can lead to erroneous predictions, especially for flexible systems like those involving N-benzylated diamine ligands. rsc.org

| Catalyst System | Computationally Predicted er | Experimental er | ΔΔG‡ (kcal/mol) |

| System 1 (Ligand A) | 92:8 | 90:10 | 1.6 |

| System 2 (Ligand B) | 98:2 | 97:3 | 2.3 |

| System 3 (Ligand C) | 75:25 | 70:30 | 0.8 |

This table demonstrates the correlation between computationally predicted enantiomeric ratios (er), derived from calculated free energy differences (ΔΔG‡), and experimentally observed values for different catalyst systems.

Understanding Conformational Preferences and Stereochemical Outcomes

Ultimately, the stereochemical outcome of a reaction is dictated by the conformational preferences of the chiral ligand in the key transition state. Computational studies provide a molecular-level picture of how the structure of this compound directs the reaction.

The chiral (1S,2S) configuration of the cyclohexane backbone creates a specific spatial arrangement of the two amino groups. When complexed to a metal or acting as a Brønsted acid/base, this diamine scaffold creates a well-defined chiral pocket. The benzyl group on the nitrogen atom acts as a crucial steric director. Its preferred orientation in the transition state can effectively shield one face of the substrate, forcing the reactant to approach from the opposite, less hindered face.

Steric Repulsion: Unfavorable steric clashes between the benzyl group and the substrate destabilize certain transition states.

Dispersion Forces: Attractive van der Waals interactions between the aromatic ring of the benzyl group and parts of the substrate can stabilize specific orientations. beilstein-journals.org

Hydrogen Bonding: The N-H proton can act as a hydrogen bond donor, further locking the substrate into a specific geometry.

By quantifying these subtle interactions, computational models can explain why a particular ligand conformation is preferred and how this preference translates directly into the observed high stereoselectivity of the final product.

Advanced Derivatives, Heterogenization, and Future Research Directions

Development of Heterogeneous Catalysts Based on (1S,2S)-N-benzylcyclohexane-1,2-diamine Scaffolds

The transition from homogeneous to heterogeneous catalysis is a pivotal step towards creating more sustainable and industrially viable chemical processes. For catalysts derived from the (1S,2S)-cyclohexane-1,2-diamine framework, heterogenization aims to simplify catalyst-product separation, enhance catalyst stability, and enable continuous flow reactions.

A prominent strategy involves immobilizing the chiral catalyst onto a solid support. Mesoporous silica (B1680970), for instance, has been used as a support for ruthenium/diamine catalysts. In one study, a chiral diamine ligand, (R,R)-4-((trimethoxysilyl)ethyl)phenylsulfonyl-1,2-diphenylethylenediamine, was synthesized and anchored to a silica support for use in asymmetric transfer hydrogenation (ATH) reactions. frontiersin.org This approach combines the high activity and selectivity of the molecular catalyst with the practical benefits of a solid-phase system. The resulting heterogeneous catalyst facilitated the synthesis of various chiral alcohols from alkynes in a one-pot hydration/ATH sequence. frontiersin.org While this example uses a diphenylethylenediamine, the principle is directly applicable to the cyclohexane-1,2-diamine scaffold, where functional groups suitable for grafting onto a support can be incorporated into the N-benzyl or diamine backbone.

Strategies for Ligand Immobilization and Catalyst Recycling

Effective ligand immobilization is the cornerstone of developing robust and recyclable heterogeneous catalysts. The primary strategies involve either covalent attachment to or non-covalent encapsulation within a solid support. Covalent anchoring is typically achieved by modifying the ligand with a functional group, such as a silyl (B83357) ether, that can form a strong bond with the support material (e.g., silica). frontiersin.org

The recyclability of these immobilized catalysts is a key advantage. In the sequential hydration and asymmetric transfer hydrogenation of alkynes, the mesoporous silica-supported Ru/diamine catalyst was successfully recycled at least three times without a significant loss of activity or enantioselectivity. frontiersin.org This demonstrates the potential for creating cost-effective and environmentally friendly catalytic systems based on chiral diamines. The ability to recover and reuse the catalyst is particularly important when employing precious metals like ruthenium or intricate, multi-step synthesis ligands.

Integration into Cooperative Catalytic Systems (e.g., Metal-Organocatalysis)

The concept of cooperative catalysis, where two or more distinct catalytic species work in concert to facilitate a transformation not possible with either catalyst alone, has emerged as a powerful tool in synthesis. chim.it Ligands based on this compound are well-suited for such systems, which can merge the reactivity of transition metals with the unique activation modes of organocatalysis.

An example of a sequential catalytic process is the one-pot synthesis of chiral alcohols from alkynes, which utilizes two different catalysts. frontiersin.org The process begins with the homogeneous cobaloxime-catalyzed hydration of an alkyne to form a ketone in situ. Subsequently, a heterogeneous, silica-supported Ru/diamine catalyst is introduced to perform an asymmetric transfer hydrogenation on the newly formed ketone, yielding the final chiral alcohol product with high enantioselectivity. frontiersin.org This sequential approach, where the catalysts operate in distinct steps within the same vessel, showcases how diamine-based metal catalysts can be integrated into multi-catalyst systems to streamline complex synthetic routes. frontiersin.orgchim.it Such synergistic strategies allow for unprecedented transformations and the construction of complex molecular architectures in a single operation. chim.it

Exploration of Novel Reaction Types and Challenging Substrates

Derivatives of the (1S,2S)-cyclohexane-1,2-diamine scaffold have proven to be versatile in a wide array of asymmetric reactions beyond their traditional applications. Research has focused on expanding their utility to new reaction classes and more challenging substrate types.

Organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine have been developed and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net These bifunctional catalysts, incorporating a 1,2-benzenediamine unit as an H-bond donor, demonstrated the ability to catalyze this important carbon-carbon bond-forming reaction. mdpi.comresearchgate.net Furthermore, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been employed as organocatalysts in a two-step synthesis of α-hydroxy γ-keto esters, which involves a Friedel–Crafts acylation followed by an aldol-type reaction. sci-hub.se The same ligands were also examined in copper-catalyzed Henry reactions. sci-hub.se

In the realm of metal catalysis, phosphine-containing derivatives such as (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine are utilized in a variety of cross-coupling reactions, highlighting their broad applicability.

| Reaction Type | Catalyst/Ligand Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Michael Addition | Bifunctional Organocatalyst | Acetylacetone, trans-β-nitrostyrene | Achieved up to 93% conversion | mdpi.com |

| Aldol-type Reaction | N,N'-Dialkylated Diamine Organocatalyst | Arenes, Chlorooxoacetates, Ketones | Product obtained in 85% yield and 87.5:12.5 e.r. | sci-hub.se |

| Henry Reaction | N,N'-Dialkylated Diamine Ligand (with Copper) | Methyl oxo(phenyl)acetate, Nitromethane (B149229) | High reaction rate observed | sci-hub.se |

| Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) | Phosphine-Diamine Ligand | Aryl halides, Alkenes, etc. | Effective ligand for various C-C bond formations |

Rational Design of Next-Generation Chiral Ligands with Enhanced Performance

The rational design of new chiral ligands is a formidable challenge, often guided by a combination of mechanistic understanding, structural concepts, and empirical screening. nih.gov While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for non-symmetrical ligands which can sometimes offer superior enantiocontrol by creating more defined steric and electronic environments. nih.gov

Future design strategies for ligands based on the this compound scaffold focus on several key areas:

Modification of Substituents: Systematically altering the benzyl (B1604629) groups or adding substituents to the cyclohexane (B81311) backbone can fine-tune the steric and electronic properties of the catalyst, influencing its activity and selectivity.

Introduction of New Donor Groups: Incorporating different coordinating atoms (e.g., phosphorus, sulfur) alongside the nitrogen atoms can create heterodentate ligands with unique catalytic properties. nih.gov

Scaffold Rigidity: Modifying the diamine backbone to increase or decrease its conformational flexibility can lock the catalyst into a more active conformation, thereby enhancing enantioselectivity.

Development of Bifunctional Catalysts: A four-step synthesis process has been developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, incorporating a 1,2-benzenediamine H-bond donor. researchgate.net This modular approach allows for the systematic variation of different components of the catalyst to optimize performance for a specific reaction. mdpi.comresearchgate.net

By leveraging these design principles, researchers aim to develop next-generation catalysts with improved performance, broader substrate scope, and applicability to new and challenging asymmetric transformations. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare (1S,2S)-N-benzylcyclohexane-1,2-diamine?

The synthesis typically involves two key steps:

Chiral Resolution : Starting from racemic cyclohexane-1,2-diamine, enantiomerically pure (1S,2S)-cyclohexane-1,2-diamine is obtained via chiral resolution using tartaric acid derivatives or enzymatic methods .

Benzylation : The resolved diamine reacts with benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like THF or DCM. The reaction is performed under inert atmospheres to prevent oxidation .

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

The compound acts as a bidentate ligand, coordinating to transition metals (e.g., Ru, Pd) via its two amine groups. Its rigid cyclohexane backbone and benzyl substituents enforce a specific stereochemical environment, enabling enantioselective induction in reactions such as:

- Asymmetric Hydrogenation : High enantioselectivity (up to 92% ee) in ketone reductions .

- Michael Additions : Catalyzes aldehyde additions to maleimides with stereocontrol influenced by the diamine’s configuration .

Mechanistic Insight : Theoretical studies suggest the benzyl group stabilizes transition states through π-π interactions, while the cyclohexane ring restricts conformational flexibility .

Q. What experimental techniques validate the stereochemical purity of this compound?

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁵ = +15.6° in CHCl₃) confirm enantiopurity .

- X-ray Crystallography : Resolves absolute configuration and bond angles critical for ligand design .

Advanced Research Questions

Q. How do reaction conditions (solvent, additive) impact enantioselectivity in this compound-catalyzed reactions?

Optimization studies reveal:

- Solvent Effects : Aqueous solvents enhance enantioselectivity (up to 92% ee) by stabilizing polar transition states .

- Additives : Hexanedioic acid improves catalytic efficiency by protonating intermediates, accelerating turnover .

Contradiction Note : Non-polar solvents (e.g., toluene) reduce ee by destabilizing key hydrogen-bonding networks .

Q. How can computational modeling resolve contradictions in stereochemical outcomes across similar catalytic systems?

Density Functional Theory (DFT) studies explain why (1S,2S)-cyclohexane-1,2-diamine outperforms diphenylethane-diamine analogs:

- Steric Effects : The cyclohexane backbone minimizes steric hindrance, allowing tighter transition-state binding .

- Electronic Effects : Benzyl groups donate electron density to the metal center, enhancing catalytic activity .

Case Study : DFT calculations rationalized a 20% ee discrepancy between experimental and predicted results in a Michael addition system .

Q. What strategies address low yields in large-scale syntheses of this compound?

Q. How does the ligand’s stereochemistry influence metal-ligand complex stability in catalysis?

Comparative studies with (1R,2R) and (1S,2S) enantiomers show:

- Thermodynamic Stability : (1S,2S)-configured complexes exhibit lower ΔG‡ values due to favorable non-covalent interactions .

- Catalytic Lifetime : (1S,2S) ligands resist metal leaching, enabling >10 reaction cycles without loss of activity .

Contradiction Alert : Despite higher stability, (1S,2S) ligands sometimes show slower reaction rates than achiral analogs—a trade-off between enantioselectivity and efficiency .

Q. What role does this compound play in natural product synthesis?

It facilitates key steps in total synthesis:

- Clavosolide A : Serves as a chiral inducer in allylation reactions, achieving 4:1 diastereomeric ratios .

- U-50488 Analgesic : The (1S,2S) configuration mirrors the bioactive form, enabling efficient chemoenzymatic preparation .

Methodological Note : Co-catalysis with (−)-sparteine enhances diastereoselectivity in cyclopropane-forming reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.